molecular formula C11H5Br4NO4 B7751113 3-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)propanoic acid

3-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)propanoic acid

Cat. No.: B7751113
M. Wt: 534.78 g/mol
InChI Key: IWERPELSLCZVSE-UHFFFAOYSA-N
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Description

3-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)propanoic acid is a brominated derivative of isoindoline-1,3-dione This compound is characterized by the presence of four bromine atoms and a propanoic acid group attached to the isoindoline-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)propanoic acid typically involves the bromination of isoindoline-1,3-dione derivatives. One common method includes the reaction of isoindoline-1,3-dione with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, resulting in the formation of the tetrabromo derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated carboxylic acids, while reduction can produce debrominated isoindoline derivatives.

Scientific Research Applications

3-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)propanoic acid has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s brominated structure makes it a potential candidate for studying halogenated biomolecules and their interactions.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is used in the development of advanced materials, including flame retardants and photochromic materials.

Mechanism of Action

The mechanism of action of 3-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)propanoic acid involves its interaction with molecular targets through its brominated and carboxylic acid functional groups. These interactions can lead to the modulation of biological pathways, making it a subject of interest in medicinal chemistry. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl)propanoic acid: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine atoms.

    3-(4,5,6,7-Tetrafluoro-1,3-dioxoisoindolin-2-yl)propanoic acid: A fluorinated analog that exhibits distinct electronic properties and reactivity patterns.

Uniqueness

3-(4,5,6,7-Tetrabromo-1,3-dioxoisoindolin-2-yl)propanoic acid is unique due to its high bromine content, which imparts specific reactivity and potential applications in various fields. Its brominated structure also makes it a valuable compound for studying halogenated organic molecules and their interactions.

Properties

IUPAC Name

3-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Br4NO4/c12-6-4-5(7(13)9(15)8(6)14)11(20)16(10(4)19)2-1-3(17)18/h1-2H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWERPELSLCZVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Br4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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